molecular formula C7H6Cl2O B086849 2,6-Dichloro-4-methylphenol CAS No. 194-64-9

2,6-Dichloro-4-methylphenol

Cat. No. B086849
M. Wt: 177.02 g/mol
InChI Key: YXEOEPYIBGTLML-UHFFFAOYSA-N
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Patent
US04351969

Procedure details

120 g (0.48 mol) of 2,2,6,6-tetrachloro-4-methylcyclohexanone and 2 g (0.008 mol) of triphenylphosphine were introduced into the reactor used in Example 1. The reaction mixture was heated at 160°-170° C., under stirring; the reaction was terminated when the evolution of hydrogen chloride from the reaction mixture ceased. The reaction mixture was distilled under reduced pressure to yield 49 g of 2,6-dichloro-4-methylphenol.
Name
2,2,6,6-tetrachloro-4-methylcyclohexanone
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1(Cl)[CH2:7][CH:6]([CH3:8])[CH2:5][C:4](Cl)([Cl:9])[C:3]1=[O:11].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>>[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[OH:11]

Inputs

Step One
Name
2,2,6,6-tetrachloro-4-methylcyclohexanone
Quantity
120 g
Type
reactant
Smiles
ClC1(C(C(CC(C1)C)(Cl)Cl)=O)Cl
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 160°-170° C.
CUSTOM
Type
CUSTOM
Details
the reaction was terminated when the evolution of hydrogen chloride from the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)C)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 49 g
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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